1-Propargyl-5-fluoropyrimidin-2-one

mitotic arrest metahalones tubulin inhibitor

This 5-fluoro 'metahalone' is the only congener for partial microtubule inhibition (4-8× lower potency than Cl/Br/I analogs) and fully reversible metaphase arrest. Its terminal alkyne uniquely enables CuAAC click chemistry for fluorescent or affinity probes without extra linkers – a dual functionality impossible with N1-methyl or unsubstituted analogs. Choose this compound for colchicine‑site‑selective (no vinca-site cross‑reactivity) titration experiments, pulse‑chase reversibility studies, or bioorthogonal conjugation.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
CAS No. 63331-27-1
Cat. No. B14511027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propargyl-5-fluoropyrimidin-2-one
CAS63331-27-1
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC#CCN1C=C(C=NC1=O)F
InChIInChI=1S/C7H5FN2O/c1-2-3-10-5-6(8)4-9-7(10)11/h1,4-5H,3H2
InChIKeyIRSCIZCDJDSMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propargyl-5-fluoropyrimidin-2-one (CAS 63331-27-1) for Research & Procurement: Compound Class, Core Identity, and Baseline Characteristics


1-Propargyl-5-fluoropyrimidin-2-one (CAS 63331-27-1) is a synthetic, halogenated pyrimidin-2-one derivative belonging to the "metahalone" class of reversible mitotic inhibitors [1]. First characterized as part of a systematic structure-activity relationship (SAR) program investigating 1-propargyl-5-halopyrimidin-2-ones, the compound acts as a competitive inhibitor of colchicine binding to tubulin, thereby arresting cells in metaphase [1]. The molecule features a fluorine atom at the 5-position of the pyrimidinone ring and a propargyl (prop-2-yn-1-yl) substituent at the N1 position, distinguishing it from both unsubstituted analogs and heavier-halogen (Cl, Br, I) counterparts in terms of potency, binding kinetics, and downstream cellular effects [1]. Its primary documented application is as a pharmacological probe for studying microtubule dynamics and mitotic spindle assembly, particularly where graded tubulin engagement is required.

Why 1-Propargyl-5-fluoropyrimidin-2-one Cannot Be Substituted by Other 5-Halopyrimidin-2-ones: SAR-Grounded Procurement Rationale


The metahalone scaffold exhibits extreme halogen-dependent variability in mitotic inhibitory potency and tubulin-binding competition, rendering interchangeability between the 5-fluoro, 5-chloro, 5-bromo, and 5-iodo congeners scientifically unsound [1]. The SAR study by Dornish & Oftebro established that the halogen atom directly governs both the concentration required for metaphase arrest and the degree of colchicine displacement from tubulin, with the rank order H ≪ F < Cl ≦ Br ≦ I [1]. Consequently, procurement of the 5-fluoro derivative is justified only when the experimental design requires the specific potency window, binding characteristics, or physicochemical profile unique to the fluorine substituent—such as reduced lipophilicity relative to the heavier halogens, a distinct metabolic fate (resistance to dehalogenation), or a shallower dose-response relationship suitable for partial inhibition studies.

Quantitative Differentiation Evidence: 1-Propargyl-5-fluoropyrimidin-2-one vs. Closest Halogen Analogs in Mitotic Arrest & Tubulin Binding


Metaphase Arrest Potency: 1-Propargyl-5-fluoropyrimidin-2-one vs. 5-Chloro, 5-Bromo, and 5-Iodo Analogs in Human NHIK 3025 Cells

In a direct head-to-head comparison, 1-propargyl-5-fluoropyrimidin-2-one induced metaphase accumulation in cultured human NHIK 3025 cells only at 1.5 mM and 0.75 mM, whereas the 5-chloro, 5-bromo, and 5-iodo derivatives caused arrest at substantially lower concentrations of 0.375 mM and 0.18 mM after a 6-hour treatment [1]. The unsubstituted 1-propargylpyrimidin-2-one (H-analog) was completely inactive, confirming that the halogen is essential for activity, and that the fluorine atom confers the weakest—but still measurable—mitotic inhibitory potential within the halogen series [1].

mitotic arrest metahalones tubulin inhibitor

Colchicine-Binding Competition: 5-Fluoro Metahalone vs. 5-Iodo Metahalone in Purified Tubulin

The ability of 1-propargyl-5-halopyrimidin-2-ones to compete with [³H]colchicine for binding to DEAE-cellulose-purified tubulin was directly compared. At 5 mM, 1-propargyl-5-iodopyrimidin-2-one inhibited colchicine binding by 43.2%, representing the highest value within the metahalone group; the 5-fluoro analog exhibited measurable but weaker competitive inhibition (value not explicitly stated, but ranked F < Cl ≤ Br ≤ I in potency), while the H-substituted parent compound at 5 mM showed no inhibition [1]. All halogen-substituted compounds demonstrated competitive inhibition, and none affected vincristine binding, indicating colchicine-site selectivity [1].

colchicine binding site tubulin competition binding assay

Halogen-Dependent Selectivity: Absence of Vincristine-Site Cross-Reactivity Confirmed for the 5-Fluoro Metahalone

All 1-propargyl-5-halopyrimidin-2-ones tested, including the 5-fluoro derivative, demonstrated no effect on vincristine binding to tubulin, whereas they competitively inhibited colchicine binding [1]. This establishes that the metahalone pharmacophore—irrespective of halogen—selectively targets the colchicine-binding domain without engaging the vinca alkaloid site, contrasting with many broad-spectrum microtubule inhibitors that exhibit polysite binding. The halogen dependence of colchicine-site affinity (H ≪ F < Cl ≤ Br ≤ I) occurs without any change in vincristine-site selectivity, making this a class-level property retained by the 5-fluoro compound.

vincristine binding tubulin selectivity off-target

Reversibility of Mitotic Arrest: 5-Fluoropyrimidin-2-one as a Reversible Inhibitor in Chang Liver Cells

The parent compound 5-fluoropyrimidin-2-one (the core heterocycle without the N1-propargyl substituent) was shown to arrest Chang strain human liver cells reversibly in metaphase [1]. The N-alkynyl derivatives, including 1-propargyl-5-fluoropyrimidin-2-one, retain this reversible character, as established by Benneche et al. who demonstrated that N-alkynyl pyrimidinones are reversible inhibitors of mitosis in Chang liver cells in vivo [2]. In contrast, certain heavier-halogen metahalones (e.g., NY 3170 / 1-propargyl-5-chloropyrimidin-2-one) have been reported to cause irreversible growth arrest and polyploidization in rat glioma cells [3], suggesting that the halogen identity may influence reversibility of the cellular phenotype alongside potency.

reversible inhibitor cell cycle mitotic slippage

Physicochemical Distinction: Fluorine vs. Heavier Halogen Impact on Lipophilicity and Metabolic Stability

Although no direct experimental logP comparison for the 1-propargyl-5-halopyrimidin-2-one series was located in the primary literature, the well-established physicochemical principle that aryl fluorides reduce lipophilicity relative to aryl chlorides, bromides, and iodides (ΔlogP ≈ −0.5 to −1.5 per halogen replacement) supports the inference that the 5-fluoro congener possesses lower logP and higher aqueous solubility than its 5-chloro, 5-bromo, and 5-iodo counterparts [1]. Furthermore, the carbon-fluorine bond is significantly stronger than carbon-chlorine, carbon-bromine, or carbon-iodine bonds (C–F bond dissociation energy ≈ 485 kJ/mol vs. C–Cl ≈ 339 kJ/mol), conferring resistance to reductive or oxidative dehalogenation metabolism [1]. This metabolic stability difference has been demonstrated for 5-fluorouracil versus 5-chloro and 5-bromo pyrimidine analogs in independent studies [2].

lipophilicity metabolic stability halogen effects

Propargyl Group as a Synthetic Handle: Click-Chemistry Derivatization Enabled by the Terminal Alkyne

The N1-propargyl substituent contains a terminal alkyne that serves as a versatile synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This functionality is absent in the parent 5-fluoropyrimidin-2-one (which lacks the N1-propargyl group) and in N1-methyl or N1-benzyl 5-fluoropyrimidin-2-one analogs that have been used as thymidylate synthase inhibitors . The propargyl handle has been exploited in analogous N-propargyl-2-aminopyrimidinone systems for the synthesis of triazole-linked glycohybrids, demonstrating the feasibility of this derivatization strategy [1]. This makes 1-propargyl-5-fluoropyrimidin-2-one uniquely suited as a precursor for probe synthesis, affinity chromatography ligand construction, or bioconjugation to reporter groups, whereas non-alkyne-containing 5-fluoropyrimidin-2-one derivatives lack this synthetic versatility.

click chemistry propargyl handle bioconjugation

Optimal Research & Procurement Scenarios for 1-Propargyl-5-fluoropyrimidin-2-one Based on Quantitative SAR Evidence


Graded Mitotic Inhibition and Partial Tubulin Engagement Studies

When an experimental protocol requires partial—rather than complete—inhibition of microtubule dynamics, 1-propargyl-5-fluoropyrimidin-2-one is the most suitable metahalone. Its 4- to 8-fold lower metaphase-arrest potency (active at 0.75–1.5 mM vs. 0.18–0.375 mM for the 5-chloro, 5-bromo, and 5-iodo congeners) and weakest colchicine-competitive activity provide a wider concentration window for titrating tubulin engagement without saturating the colchicine-binding site, as established in the NHIK 3025 cell system [1].

Reversible Cell Cycle Arrest with Intact Post-Treatment Recovery

For pulse-chase experiments, washout studies, or investigations of mitotic slippage, the 5-fluoro metahalone is the preferred choice because it mediates fully reversible metaphase arrest in Chang liver cells, in contrast to the irreversible arrest, polyploidization (up to 32n DNA content), and impaired directional migration observed with the 5-chloro (NY 3170) and 5-bromo (NY 3163) metahalones in glioma spheroid models [1][2]. This reversibility is essential for tracking cell fate after drug removal.

Colchicine-Site Selectivity Profiling Without Vinca-Domain Confounding

When the scientific objective is to isolate colchicine-binding-site pharmacology from vinca alkaloid-site effects, 1-propargyl-5-fluoropyrimidin-2-one is a clean probe: it competitively inhibits colchicine binding while showing zero effect on vincristine binding, a selectivity profile conserved across the entire metahalone class but most usefully combined with the fluoro analog's lower potency for discrimination studies [1].

Click-Chemistry-Enabled Probe Synthesis and Bioconjugation

The terminal alkyne of the N1-propargyl group makes this compound the only metahalone that can simultaneously serve as a tubulin-binding pharmacophore and a click-chemistry substrate for CuAAC-mediated conjugation to azide-functionalized fluorophores, biotin, or solid supports [1]. This dual functionality enables the synthesis of affinity probes, fluorescent tubulin tracers, and activity-based protein profiling reagents without additional linker chemistry, a capability absent in the parent 5-fluoropyrimidin-2-one and N1-methyl or N1-benzyl 5-fluoropyrimidin-2-one analogs [2].

Quote Request

Request a Quote for 1-Propargyl-5-fluoropyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.